2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(4’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(4’-Chlorophenoxy)methyl]bromobenzene+Zn→2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates by enabling the formation of key carbon-carbon bonds.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via transmetalation. In the Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Another organozinc reagent used in similar coupling reactions.
Benzylzinc Bromide: Used for the formation of benzylated products.
4-[(2’-Chlorophenoxy)methyl]phenylzinc Bromide: A closely related compound with similar reactivity.
Uniqueness
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it particularly effective in certain synthetic applications.
Properties
Molecular Formula |
C13H10BrClOZn |
---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
NSPQQFZEEPTBMK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC=C(C=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
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